Pepsinogen (1-12)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pepsinogen (1-12) is a precursor to pepsin, an enzyme crucial for the digestion of proteins in the stomach. Pepsinogen is secreted by the gastric chief cells in the stomach lining and is activated to pepsin in the acidic environment of the stomach. Pepsinogen (1-12) refers to the first twelve amino acids of the pepsinogen molecule, which play a significant role in the activation process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pepsinogen can be synthesized through recombinant DNA technology. The gene encoding pepsinogen is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the pepsinogen protein, which is then purified using techniques such as ammonium sulfate precipitation, ion exchange chromatography, and gel filtration .

Industrial Production Methods

Industrial production of pepsinogen involves large-scale fermentation processes. The host cells expressing pepsinogen are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. The pepsinogen is then harvested and purified using similar techniques as in laboratory-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Pepsinogen undergoes several types of chemical reactions, primarily involving its activation to pepsin. This activation is an autocatalytic process that occurs in the acidic environment of the stomach. The primary reaction is the cleavage of the pepsinogen molecule to release the active pepsin enzyme .

Common Reagents and Conditions

The activation of pepsinogen to pepsin requires an acidic environment, typically provided by hydrochloric acid in the stomach. The optimal pH for this reaction is between 1.5 and 2.5 .

Major Products Formed

The major product formed from the activation of pepsinogen is pepsin, an active enzyme that breaks down proteins into smaller peptides and amino acids .

Applications De Recherche Scientifique

Mécanisme D'action

Pepsinogen is activated to pepsin in the acidic environment of the stomach. This activation involves the cleavage of the pepsinogen molecule to release the active enzyme. Pepsin then breaks down proteins into smaller peptides by cleaving peptide bonds, particularly those involving aromatic amino acids such as tyrosine, phenylalanine, and tryptophan .

Comparaison Avec Des Composés Similaires

Pepsinogen is part of a family of aspartic proteases, which also includes chymosin and gastricsin. These enzymes share similar structures and mechanisms of action but differ in their specificities and optimal pH ranges . For example:

Chymosin: Used in cheese production, has a similar activation mechanism but a different substrate specificity.

Gastricsin: Another gastric protease with a slightly different pH optimum and substrate specificity.

Pepsinogen’s uniqueness lies in its broad cleavage specificity and its role as the primary protease in the human stomach .

Propriétés

Numéro CAS |

75903-15-0 |

|---|---|

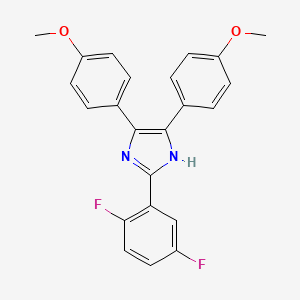

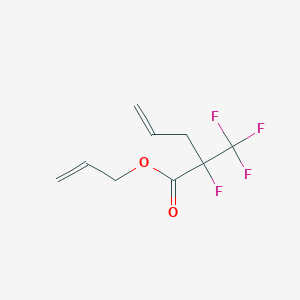

Formule moléculaire |

C65H122N18O14 |

Poids moléculaire |

1379.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C65H122N18O14/c1-35(2)31-41(69)53(85)80-50(38(7)8)61(93)75-44(23-15-18-28-68)57(89)82-52(40(11)12)63(95)83-30-20-25-49(83)60(92)77-46(32-36(3)4)58(90)81-51(39(9)10)62(94)76-45(24-19-29-72-65(70)71)55(87)73-42(21-13-16-26-66)54(86)74-43(22-14-17-27-67)56(88)79-48(34-84)59(91)78-47(64(96)97)33-37(5)6/h35-52,84H,13-34,66-69H2,1-12H3,(H,73,87)(H,74,86)(H,75,93)(H,76,94)(H,77,92)(H,78,91)(H,79,88)(H,80,85)(H,81,90)(H,82,89)(H,96,97)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

Clé InChI |

YCTFGCQXUFQSBK-SVENNQHVSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)

![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)